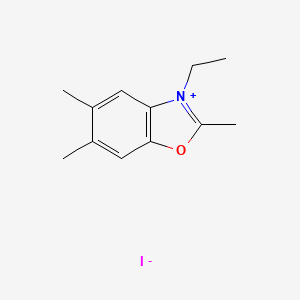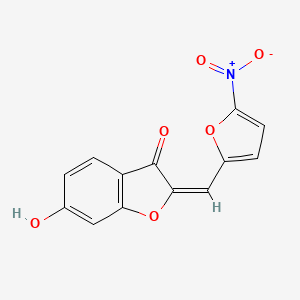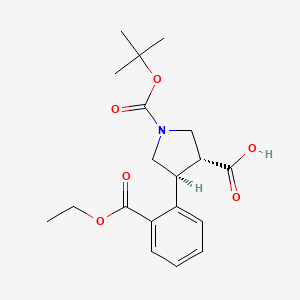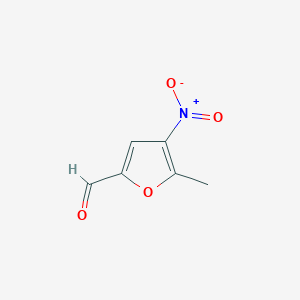![molecular formula C22H15N3O3 B12882886 (E)-1-(4-Nitrophenyl)-N-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanimine CAS No. 61125-39-1](/img/structure/B12882886.png)
(E)-1-(4-Nitrophenyl)-N-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Nitrobenzylidene)-4-(5-phenyloxazol-2-yl)aniline: is an organic compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of an amine with an aldehyde or ketone. This compound features a nitrobenzylidene group and a phenyloxazolyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Nitrobenzylidene)-4-(5-phenyloxazol-2-yl)aniline typically involves the following steps:
Condensation Reaction: The compound can be synthesized through a condensation reaction between 4-nitrobenzaldehyde and 4-(5-phenyloxazol-2-yl)aniline.
Reaction Conditions: This reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions, and in the presence of an acid catalyst like hydrochloric acid or acetic acid.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, and implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-Nitrobenzylidene)-4-(5-phenyloxazol-2-yl)aniline: can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrobenzylidene moiety.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction: The major product would be the corresponding amine derivative.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Scientific Research Applications
N-(4-Nitrobenzylidene)-4-(5-phenyloxazol-2-yl)aniline:
Chemistry: Used as a ligand in coordination chemistry and as a starting material for the synthesis of more complex molecules.
Biology: Potential use in the development of fluorescent probes or sensors due to the presence of the oxazole ring, which can exhibit fluorescence.
Medicine: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Industry: Possible applications in the development of organic electronic materials or dyes.
Mechanism of Action
The mechanism of action of N-(4-Nitrobenzylidene)-4-(5-phenyloxazol-2-yl)aniline would depend on its specific application:
Biological Activity: If used as an antimicrobial or anticancer agent, it may interact with cellular components, disrupting essential biological processes.
Fluorescent Probes: The oxazole ring can interact with light, leading to fluorescence, which can be used for imaging or detection purposes.
Comparison with Similar Compounds
N-(4-Nitrobenzylidene)-4-(5-phenyloxazol-2-yl)aniline: can be compared with other Schiff bases and oxazole-containing compounds:
Schiff Bases: Similar compounds include N-benzylideneaniline and N-(4-nitrobenzylidene)aniline. These compounds share the imine functional group but differ in their substituents, which can affect their reactivity and applications.
Oxazole Compounds: Similar compounds include 2-phenyloxazole and 4-(5-phenyloxazol-2-yl)aniline. These compounds share the oxazole ring, which can contribute to their fluorescence and potential biological activities.
Properties
CAS No. |
61125-39-1 |
|---|---|
Molecular Formula |
C22H15N3O3 |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
1-(4-nitrophenyl)-N-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanimine |
InChI |
InChI=1S/C22H15N3O3/c26-25(27)20-12-6-16(7-13-20)14-23-19-10-8-18(9-11-19)22-24-15-21(28-22)17-4-2-1-3-5-17/h1-15H |
InChI Key |
PILYPYKZIXKSKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=C(C=C3)N=CC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





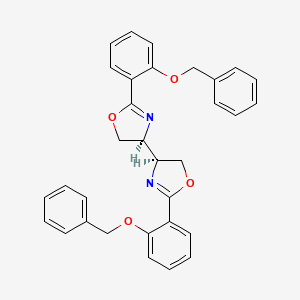
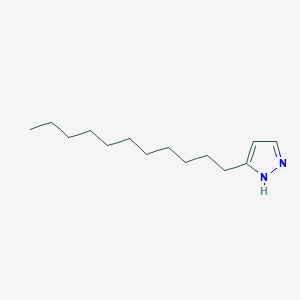
![5-(1H-benzo[d]imidazol-2-yl)furan-2-amine](/img/structure/B12882827.png)
![(R)-2'-(Di-p-tolylphosphino)-N,N-dimethyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-amine](/img/structure/B12882832.png)
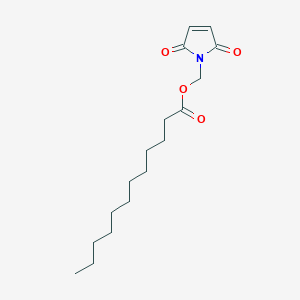
![2-(Aminomethyl)-6-mercaptobenzo[d]oxazole](/img/structure/B12882842.png)
